5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid

Description

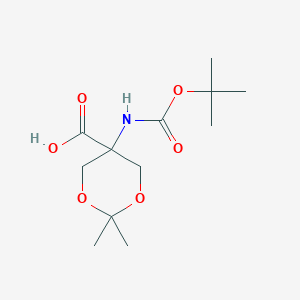

This compound features a 1,3-dioxane ring with 2,2-dimethyl substituents and a tert-butoxycarbonylamino (Boc-amino) group at position 5, along with a carboxylic acid moiety. The Boc group serves as a protective moiety for amines, making this compound valuable in peptide synthesis and medicinal chemistry. Its steric bulk and acid-labile nature distinguish it from simpler 1,3-dioxane derivatives .

Properties

IUPAC Name |

2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-10(2,3)19-9(16)13-12(8(14)15)6-17-11(4,5)18-7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZDHEFXRNOEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid typically involves multiple steps, starting with the formation of the dioxane ring One common approach is to start with a suitable diol precursor, which undergoes cyclization under acidic conditions to form the dioxane ring

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the scale of production would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its BOC protecting group is particularly useful in peptide synthesis, where it protects amino groups during the formation of peptide bonds.

Biology: The compound's ability to act as a protecting group makes it valuable in biological studies, particularly in the synthesis of peptides and proteins. It helps in the selective modification of amino acids, allowing researchers to study the structure and function of proteins.

Medicine: In medicinal chemistry, this compound can be used to develop new drugs. Its structural complexity and functional groups make it a potential candidate for the synthesis of pharmaceuticals, especially those targeting specific biological pathways.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable building block for the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the BOC group protects the amino group, preventing unwanted reactions during the coupling of amino acids. The carboxylic acid group can participate in esterification or amidation reactions, forming bonds with other molecules.

Molecular Targets and Pathways: The compound's molecular targets and pathways would vary depending on its use. In peptide synthesis, the target is the amino acid sequence being constructed. In drug development, the targets could be specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs include:

a) 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

- Substituents : Methyl groups at positions 2, 2, and 5, with a carboxylic acid.

- Synthesis : Synthesized via Malkoch esterification using CDI and CsF catalysis, similar to the target compound .

- Properties :

- Applications : Intermediate for amphiphilic macromolecules (e.g., A-MPA-4-ala) .

b) 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic Acid

- Substituents : Ethyl group at position 5.

- Availability : Commercially available at 97% purity .

- Applications : Used in organic synthesis but lacks the Boc group’s protective utility.

c) 2-(2-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic Acid

Crystallographic and Conformational Analysis

Biological Activity

5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid is a complex organic compound notable for its role in organic synthesis, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a dioxane ring , a tert-butoxycarbonyl (BOC) protecting group, and a carboxylic acid functional group. Its structure allows it to act as an important intermediate in synthesizing peptides and other bioactive molecules.

Target of Action:

The primary function of 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid is as a protecting group in peptide synthesis. The BOC group shields the amino group from undesired reactions during the synthetic process.

Mode of Action:

This compound facilitates selective peptide synthesis by protecting the amino group, which is crucial for maintaining the integrity of the desired peptide structure during various chemical reactions. The BOC group can be removed under mild acidic conditions, allowing for further functionalization or coupling with other amino acids.

Biochemical Pathways:

It participates in biochemical pathways related to peptide synthesis, acting as a starting material for dipeptide formation when combined with coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Pharmacokinetics

The pharmacokinetic properties of this compound largely depend on the specific peptides synthesized from it. Generally, BOC-protected amino acids are known for their stability and compatibility with various reaction conditions used in peptide synthesis.

Comparative Studies

A comparison with similar compounds highlights the unique properties of 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Benzyloxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid | Benzyloxycarbonyl (Z) protecting group | Similar applications in peptide synthesis |

| 5-(Tert-butoxycarbonylamino)valeric acid | Different carbon chain length | Used in similar synthetic pathways |

The uniqueness of this compound lies in its combination of the dioxane ring and BOC protecting group, which provides specific reactivity and stability not found in other similar compounds .

Case Studies

Research published in various journals has explored the application of this compound in synthesizing bioactive peptides. For example:

- Synthesis of Antimicrobial Peptides: Studies have demonstrated that using BOC-protected amino acids can lead to peptides with enhanced antimicrobial properties by optimizing the sequence and structure during synthesis .

- Cancer Research: Compounds derived from BOC-protected amino acids have been evaluated for their potential inhibitory effects on cancer cell lines. The synthesized peptides showed promising results in inhibiting cell proliferation by targeting specific pathways involved in cancer progression .

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (protection), 60–80°C (cyclization) |

| Solvent | Dichloromethane (protection), Toluene (cyclization) |

| Reaction Time | 2–4 hours (protection), 12–24 hours (cyclization) |

How can X-ray crystallography be employed to confirm the stereochemistry and molecular conformation of this compound?

Basic Research Question

X-ray crystallography provides definitive proof of stereochemistry. For example:

- Crystal Packing Analysis : The dioxane ring adopts a chair conformation with axial Boc and carboxylic acid groups, as observed in structurally analogous 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid .

- Hydrogen Bonding : Intermolecular H-bonds between carboxylic acid groups stabilize the crystal lattice, with bond angles and lengths matching theoretical values (e.g., O–H···O distances of ~2.6 Å) .

Q. Methodological Steps :

Grow single crystals via slow evaporation in a 1:1 ethanol/water mixture.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using software like SHELX to resolve torsional angles and confirm stereochemistry .

Under what experimental conditions does the Boc protecting group in this compound exhibit instability, and how can this be mitigated during peptide coupling reactions?

Advanced Research Question

The Boc group is labile under:

- Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (0.5–2 h, 0°C) cleaves the group .

- High Temperatures : Prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF) accelerates degradation.

Q. Mitigation Strategies :

- Use low-temperature Boc-deprotection (0–4°C) with TFA to minimize side reactions.

- Replace TFA with milder acids (e.g., HCl/dioxane) for sensitive substrates.

- Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .

What methodological considerations are essential when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Advanced Research Question

Key considerations include:

- Activation of Carboxylic Acid : Use coupling agents like HATU or DCC with HOAt to form active esters, ensuring >90% coupling efficiency .

- Solubility : The compound’s poor solubility in DMF may require co-solvents (e.g., 10% DMSO) or microwave-assisted SPPS at 50°C .

- Boc Stability : Avoid repetitive TFA exposure; alternate with Fmoc/t-Bu strategies for long peptide sequences .

How can researchers resolve contradictions in reported synthesis yields (e.g., 40–75%) for this compound?

Advanced Research Question

Yield discrepancies arise from:

- Impurity of Starting Materials : Use HPLC-purified reagents to improve consistency.

- Cyclization Efficiency : Substituent steric effects (2,2-dimethyl groups) slow ring closure; optimize catalyst loading (e.g., 5 mol% p-TsOH) .

- Workup Losses : Replace aqueous extraction with solid-phase extraction (C18 cartridges) to recover polar intermediates .

Q. Validation Protocol :

Replicate reported procedures with controlled reagent grades.

Compare NMR (¹H, ¹³C) and LC-MS profiles to identify byproducts (e.g., uncyclized precursors).

What computational modeling approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Research Question

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Charge Distribution : The Boc group reduces electron density at the carbonyl carbon, lowering reactivity compared to unprotected analogs .

- Transition States : Energy barriers for amine attack are ~20 kcal/mol higher due to steric hindrance from 2,2-dimethyl groups.

Q. Practical Application :

- Predict optimal nucleophiles (e.g., primary amines > secondary amines) and solvents (THF > DMSO) for coupling reactions .

Which analytical techniques are most effective for assessing the enantiomeric purity of this compound?

Basic Research Question

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10); retention times differ by 2–3 minutes for enantiomers .

- Polarimetry : Specific rotation [α]D²⁵ = +15.3° (c = 1, CHCl₃) confirms enantiopurity .

Validation : Cross-reference with X-ray crystallography data to correlate optical activity with absolute configuration .

How do solubility limitations of this compound in aqueous buffers impact its use in biochemical assays?

Advanced Research Question

The compound’s logP ~1.5 limits solubility in PBS (pH 7.4) to <0.1 mg/mL. Strategies include:

- Prodrug Design : Convert carboxylic acid to methyl ester for passive membrane diffusion .

- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability in cellular uptake studies .

What comparative studies highlight the advantages of this Boc-protected dioxane derivative over other amino acid analogs in peptide backbone modification?

Advanced Research Question

Compared to linear Boc-amino acids:

Q. Table: Comparative Properties

| Property | Dioxane Derivative | Linear Analog |

|---|---|---|

| Protease Resistance | High | Low |

| Solubility in DMF | Moderate | High |

| Synthetic Yield | 60–70% | 80–90% |

What are the primary degradation pathways of this compound under accelerated stability testing (40°C/75% RH)?

Advanced Research Question

Major degradation pathways include:

- Hydrolysis : Boc group cleavage to form 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylic acid (LC-MS: m/z 218 [M+H]⁺).

- Oxidation : C-5 position forms a ketone derivative (FTIR: 1715 cm⁻¹ C=O stretch) .

Q. Stabilization Methods :

- Store at –20°C under argon.

- Lyophilize with trehalose to prevent hydrolytic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.